Bromodiiodomethane

Übersicht

Beschreibung

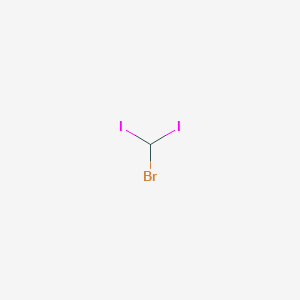

Bromodiiodomethane is a halogenated organic compound with the chemical formula CHBrI₂. It is a colorless liquid that is highly reactive due to the presence of both bromine and iodine atoms. This compound is used extensively in organic synthesis and various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bromodiiodomethane can be synthesized through the halogenation of methylene iodide (CH₂I₂) with bromine (Br₂). The reaction typically occurs under controlled conditions to ensure the selective formation of this compound.

Industrial Production Methods: Industrial production of this compound involves the careful addition of bromine to methylene iodide in the presence of a catalyst. The reaction is carried out in a solvent such as acetonitrile to facilitate the process and improve yield.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine or iodine atoms can be replaced by other nucleophiles.

Photodissociation: Upon exposure to light, this compound can undergo photodissociation, breaking down into bromine and iodine radicals.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH⁻), cyanide ions (CN⁻), and amines.

Photodissociation Conditions: Photodissociation typically requires ultraviolet light to break the carbon-halogen bonds.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products can include compounds such as methylene cyanide (CH₂(CN)₂) or methylene amine derivatives.

Photodissociation Products: The primary products are bromine (Br₂) and iodine (I₂) radicals.

Wissenschaftliche Forschungsanwendungen

Water Treatment

Bromodiiodomethane is recognized as a disinfection by-product (DBP) formed during the chlorination of water containing bromide ions. Its formation and implications in water treatment processes are significant due to health concerns associated with DBPs.

BDIM's role as a contaminant in aquatic environments has been studied extensively. Its persistence and toxicity raise concerns regarding its impact on marine life.

Marine Contaminants

Research indicates that BDIM can accumulate in marine organisms, leading to potential bioaccumulation and biomagnification within food webs . Studies have shown that halogenated compounds like BDIM can disrupt endocrine functions in marine species, highlighting the need for monitoring and regulation .

Chemical Synthesis

In organic chemistry, this compound serves as a reagent in various synthetic pathways.

Reagent in Organic Reactions

BDIM can be utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in halogenation reactions, contributing to the formation of other halogenated compounds.

Case Study 1: Water Quality Assessment

A study conducted on chlorinated water samples revealed that BDIM levels varied significantly depending on the source water's bromide concentration and NOM content. The findings underscored the importance of controlling bromide levels to minimize DBP formation during water treatment .

Case Study 2: Ecotoxicological Effects

Research assessing the ecotoxicological effects of BDIM on aquatic organisms demonstrated significant impacts on fish reproduction and development at environmentally relevant concentrations. This study emphasized the need for regulatory measures to limit BDIM emissions into waterways .

Wirkmechanismus

The reactivity of bromodiiodomethane is attributed to the presence of both bromine and iodine atoms. The iodine atoms act as electron-withdrawing groups, making the carbon center highly electrophilic. This electrophilicity allows this compound to readily participate in nucleophilic substitution reactions. Additionally, the compound’s photodissociation involves the absorption of light energy, leading to the cleavage of carbon-halogen bonds and the formation of reactive radicals.

Vergleich Mit ähnlichen Verbindungen

Bromoiodomethane (CH₂BrI): Similar to bromodiiodomethane but contains only one iodine atom.

Diiodomethane (CH₂I₂): Contains two iodine atoms but lacks bromine.

Bromomethane (CH₃Br): Contains bromine but lacks iodine.

Uniqueness: this compound’s unique combination of bromine and iodine atoms imparts distinct reactivity, making it a valuable reagent in organic synthesis and various scientific applications. Its ability to undergo both substitution and photodissociation reactions sets it apart from other halomethanes.

Biologische Aktivität

Bromodiiodomethane (BDIM) is a halogenated organic compound that has garnered attention due to its biological activity and potential implications in environmental and health contexts. This article explores the biological activity of BDIM, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is classified as a disinfection by-product (DBP) that can form during the chloramination of water containing bromide and iodide ions. Its chemical structure is characterized by the presence of bromine and iodine atoms, which contribute to its reactivity and biological effects. The compound is often detected in treated drinking water, raising concerns about its potential health impacts.

Mechanisms of Biological Activity

BDIM exhibits several biological activities, including:

- Antimicrobial Effects: Studies have shown that BDIM can inhibit the growth of various microorganisms. Its antimicrobial properties are attributed to its ability to disrupt cellular processes, potentially through the formation of reactive halogen species that damage cellular components.

- Toxicity: Research indicates that BDIM can exhibit cytotoxic effects on mammalian cells. The toxicity is often assessed using in vitro assays where cell viability is measured in response to varying concentrations of BDIM.

- Endocrine Disruption: Like other halogenated compounds, BDIM may interfere with endocrine signaling pathways, leading to potential reproductive and developmental effects. This aspect warrants further investigation given the increasing concern over endocrine-disrupting chemicals (EDCs).

Case Studies and Research Findings

- Antimicrobial Activity : A study investigating the antimicrobial properties of various halogenated compounds found that BDIM demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for BDIM were comparable to those of known antibiotics, suggesting its potential as an antimicrobial agent .

- Toxicological Assessment : In a toxicological study, BDIM was evaluated for its cytotoxic effects on human cell lines. Results indicated that exposure to BDIM resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM . This highlights the need for careful monitoring of BDIM levels in drinking water.

- Endocrine Disruption Studies : Research focusing on the endocrine-disrupting potential of halogenated compounds revealed that BDIM could alter hormone receptor activity in vitro. Specifically, it was found to bind to estrogen receptors, potentially mimicking or blocking hormonal signals .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

bromo(diiodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrI2/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGIGXMFLYACDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrI2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204235 | |

| Record name | Bromodiiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-95-9 | |

| Record name | Bromodiiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromodiiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodiiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What can you tell us about the occurrence of bromodiiodomethane in drinking water?

A1: While not directly quantified in the study, the researchers investigated the formation of various trihalomethanes, including this compound, during the chlorination of surface water containing bromides and iodides []. This suggests that the presence of this compound in drinking water, particularly chlorinated water, is possible. Further research is needed to determine its prevalence and concentration levels in different water sources.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.